

Pharmacological Profile of Phellodendron amurense Extracts: A Technical Guide

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Compound of Interest

Compound Name: *Phellochin*

Cat. No.: *B14756946*

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Executive Summary: Phellodendron amurense, commonly known as the Amur cork tree, is a plant with a long history of use in traditional Chinese medicine.^{[1][2]} Its bark, referred to as Cortex Phellodendri or Huang Bai, is rich in a diverse array of bioactive compounds, primarily isoquinoline alkaloids and flavonoids.^{[1][3]} Modern pharmacological research has substantiated many of its traditional uses, revealing potent anti-inflammatory, anticancer, neuroprotective, and metabolic-regulating properties.^{[4][5][6][7]} The primary mechanisms of action involve the modulation of critical cellular signaling pathways, including NF-κB, MAPK, and Akt/CREB, which are central to inflammation, cell proliferation, and survival.^{[5][8]} This document provides a comprehensive technical overview of the phytochemical composition, pharmacological activities, and underlying molecular mechanisms of Phellodendron amurense extracts, supported by quantitative data and detailed experimental protocols to guide researchers and drug development professionals.

Phytochemical Composition

The therapeutic effects of Phellodendron amurense are attributed to its complex mixture of phytochemicals. The most significant among these are the protoberberine-type isoquinoline alkaloids, with berberine being the most abundant and extensively studied.^{[3][9]} Other major alkaloids include palmatine, jatrorrhizine, and magnoflorine.^{[1][10]} The bark also contains limonoids, flavonoids, and phenolic compounds that contribute to its overall pharmacological profile.^{[1][4]}

Table 1: Major Bioactive Compounds in Phellodendron amurense

Compound Class	Specific Compound	Primary Associated Activity
Isoquinoline Alkaloids	Berberine	Anti-inflammatory, Anticancer, Antidiabetic, Neuroprotective[5][7][8][11]
	Palmatine	Anti-inflammatory, Antimicrobial[12][13]
	Jatrorrhizine	Anti-inflammatory, Antioxidant[9][10]
	Magnoflorine	Anti-inflammatory[1]
	Phellodendrine	Immunosuppressive[2]
Limonoids	Obacunone, Limonin	Anticancer, Anti-inflammatory[1]
Flavonoids	Flavone Glycosides	Antioxidant, Anti-inflammatory[4][14]

| Phenolic Compounds | Ferulic Acid, Ethyl Caffeate | Antioxidant[1] |

The concentration of these alkaloids can vary depending on the season and the specific part of the plant.[10][12] High-performance liquid chromatography (HPLC) is the standard method for quantifying these key components.

Table 2: Quantitative Analysis of Major Alkaloids in Phellodendron amurense Bark Extracts

Study	Extraction Method	Berberine Content	Palmatine Content	Jatrorrhizine Content
Erhan S-E et al. (2023)[9]	Ethanollic Extract	2.44 ± 0.22 mg/g	Detected	Detected
Sima et al. (2023)[15]	Ethanollic Extract	2.63 ± 0.22 mg/g	Detected	Detected
Liu et al. (2013) [10]	RP-HPLC Analysis	Varies by season	Varies by season	Varies by season

| Lee et al. (2009)[13] | HPLC Analysis | Linear range: 0.38-1.89 µg | Linear range: 0.17-0.84 µg
| - |

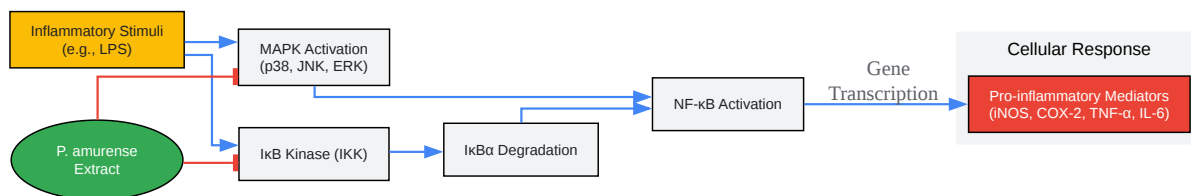
Pharmacological Activities & Mechanisms of Action

P. amurense extracts exhibit a broad spectrum of pharmacological effects by modulating multiple cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in many diseases. *P. amurense* extract has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[5] The primary mechanism is the suppression of pro-inflammatory signaling cascades.

Mechanism of Action: The extract inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are master regulators of the inflammatory response.[5] This inhibition leads to the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][5][11] In studies on human keratinocytes, the extract was shown to protect against particulate matter-induced inflammation by modulating the PAR-2 signaling pathway.[16]



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P. amurensis extract inhibits key inflammatory signaling pathways.

Table 3: Quantitative Anti-inflammatory Effects of *P. amurensis* Extract (PAE)

Model System	Parameter Measured	Treatment	Result	Reference
LPS-stimulated RAW 264.7 cells	Nitric Oxide (NO) Production	CPA (Cortex Phellodendri)	Dose-dependent downregulation	[5]
LPS-induced endotoxemia in mice	Serum IL-6, IL-1 β	CPA (200 mg/kg)	Significant downregulation	[5]
Scopolamine-induced rats	Hippocampal IL-1 β , TNF- α mRNA	PAE (100 & 200 mg/kg)	Significant decrease	[11]

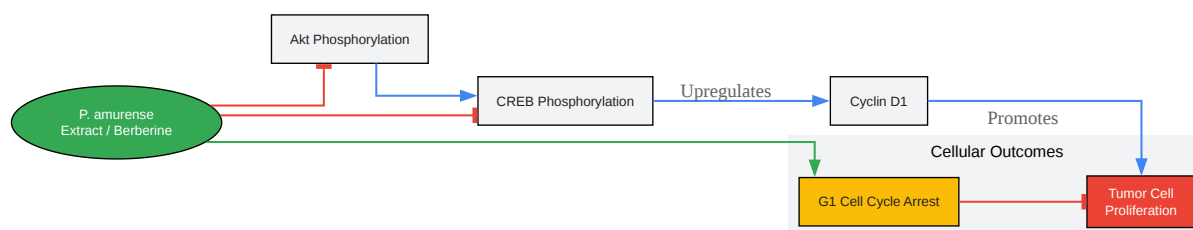
| PM2.5-treated HaCaT cells | IL-8, IL-6, TNF- α mRNA | PAE | Upregulation by PM2.5 was suppressed [[16] |

Anticancer and Chemopreventive Properties

P. amurensis extracts and their constituent alkaloids, particularly berberine, have demonstrated significant antitumor activities against a range of cancers, including lung, prostate, and pancreatic cancer.[3][8][17][18]

Mechanism of Action: The anticancer effects are multifactorial and include:

- **Inhibition of Proliferation:** The extract inhibits critical cell survival pathways, such as the Akt/CREB and MAPK pathways, which are often overactive in cancer cells.[4][8] This leads to decreased expression of proteins like cyclin D1, resulting in cell cycle arrest, typically at the G1 phase.[8]
- **Induction of Apoptosis:** By modulating NF- κ B signaling and the ratio of Bcl-2/Bax proteins, the extract can potentiate radiation-induced apoptosis.[19]
- **Anti-Angiogenesis:** The extract has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, as demonstrated in the in ovo chick chorioallantoic membrane (CAM) assay.[1][3]
- **Inhibition of Fibrosis:** In pancreatic cancer models, the extract blocks pathways that contribute to fibrosis (uncontrolled scarring), which can otherwise prevent anticancer drugs from reaching the tumor.[17]



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P. amurense extract inhibits the Akt/CREB pro-survival pathway.

Table 4: Quantitative Anticancer Effects of P. amurense Extract

Model System	Parameter Measured	Treatment	Result	Reference
A549 Lung Cancer Cells	Cell Proliferation	2.5 & 5 µg/ml PAE	Dose-dependent inhibition	[8]
A549 Xenograft in mice	Tumor Volume (Day 14)	Dietary PAE (high dose)	9.4 mm ³ (vs. 58.9 mm ³ in control)	[8]
A549 Cells	Phospho-Akt Levels	PAE	Decreased by 47%	[8]

| Various Cancer Cell Lines | Cell Survival (IC50) | Ethanollic PAE | Varies by cell line (e.g., A549: >500 µg/mL) |[20] |

Neuroprotective Effects

P. amurense demonstrates significant potential for the management of neurodegenerative diseases. Its neuroprotective actions are linked to the modulation of neurotransmitter systems and the reduction of neuroinflammation.

Mechanism of Action:

- **MAO-B Inhibition:** The extract is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine.[6] MAO-B activity increases with age, leading to lower dopamine levels and the production of neurotoxic byproducts.[6][21] By inhibiting MAO-B, the extract may help maintain healthy dopamine levels and protect brain cells.[21]
- **Anti-Neuroinflammation:** In animal models, the extract reduces the expression of pro-inflammatory cytokines (IL-1β, TNF-α, COX-2) in the hippocampus, a brain region critical for memory.[11]
- **Cholinergic System Support:** It improves the activity of the cholinergic system, which is impaired in conditions like Alzheimer's disease.[11]

- **Protection against A β Toxicity:** In cell models of Alzheimer's, the extract has been shown to protect against the neurotoxicity induced by beta-amyloid plaques.[\[6\]](#)

Other Pharmacological Activities

- **Metabolic Regulation:** A combination product containing *P. amurense* and *Citrus sinensis* extracts was found to significantly reduce triglycerides and LDL-cholesterol while increasing HDL-cholesterol in both overweight and normal-weight individuals.[\[22\]](#) The active component berberine is well-known for its ability to lower blood sugar and improve insulin sensitivity.[\[7\]](#)
[\[23\]](#)
- **Antioxidant Activity:** Both aqueous and ethanolic extracts of the bark exhibit free radical scavenging activity. The ethanolic extract showed a higher concentration of phenolics and flavonoids and a lower IC₅₀ value in the DPPH assay, indicating stronger antioxidant potential.[\[24\]](#)
- **Antimicrobial and Antiviral Activity:** The ethanolic extract is effective against various bacteria and demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1) by inhibiting plaque formation.[\[24\]](#) It has also been shown to inhibit multidrug-resistant bacteria like MRSA.[\[25\]](#)

Table 5: Quantitative Antioxidant and Antiviral Effects

Assay	Extract Type	Result (IC ₅₀ or % Inhibition)	Reference
DPPH Radical Scavenging	Ethanolic Extract	IC ₅₀ : 4.26 ± 0.59 mg/ml	[24]
DPPH Radical Scavenging	Aqueous Extract	IC ₅₀ : 6.73 ± 0.87 mg/ml	[24]

| HSV-1 Plaque Formation | Ethanolic Extract (pretreatment of virus) | 74 ± 6% inhibition |[\[24\]](#) |

Key Experimental Methodologies

The pharmacological profile of *P. amurense* has been elucidated through a variety of standardized in vitro and in vivo experimental protocols.



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*General experimental workflow for evaluating *P. amurense* extracts.*

High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification

- Objective: To separate, identify, and quantify major alkaloids like berberine and palmatine.
- Protocol Summary:

- **Sample Preparation:** Dried bark is powdered and extracted with a solvent such as methanol or an acetonitrile/water mixture, often using sonication or reflux. The resulting extract is filtered.[12][13]
- **Chromatographic System:** A standard HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is used.[13]
- **Mobile Phase:** A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, with pH adjusted using an acid (e.g., phosphoric acid) and a modifier like triethylamine.[13][15]
- **Detection:** Detection is performed using a UV or DAD detector, typically at a wavelength of ~345 nm, where berberine and palmatine show strong absorbance.[8][13]
- **Quantification:** Concentrations are determined by comparing the peak areas from the sample chromatogram to a standard curve generated from known concentrations of pure alkaloid standards.[15]

In Vitro Cell Proliferation Assay (MTS)

- **Objective:** To determine the effect of the extract on the proliferation and viability of cancer cells.[8]
- **Protocol Summary:**
 - **Cell Seeding:** Cancer cells (e.g., A549 lung cancer cells) are seeded at a low density in 96-well plates and allowed to adhere overnight.
 - **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the *P. amurense* extract (e.g., 0, 2.5, 5 µg/ml) or a vehicle control (e.g., DMSO).[8]
 - **Incubation:** Cells are incubated for a set period (e.g., 24, 48, 72 hours).
 - **MTS Reagent Addition:** An MTS reagent solution is added to each well. Viable, metabolically active cells convert the MTS tetrazolium compound into a colored formazan product.

- Absorbance Reading: After a short incubation period (1-4 hours), the absorbance of the formazan product is measured using a plate reader at ~490 nm. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of Signaling Proteins

- Objective: To measure changes in the expression or phosphorylation state of specific proteins in a signaling pathway (e.g., Akt, CREB, MAPK).[8]
- Protocol Summary:
 - Cell Lysis: Cells treated with the extract are harvested and lysed to release total cellular proteins. Protein concentration is determined using an assay like the BCA assay.
 - SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
 - Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-phospho-Akt). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
 - Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on X-ray film or with a digital imager, revealing bands corresponding to the protein of interest. Band intensity is quantified to measure protein levels.

In Ovo Chick Chorioallantoic Membrane (CAM) Assay

- Objective: To assess the pro- or anti-angiogenic potential of the extract.[1][3]
- Protocol Summary:
 - Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then carefully cut into the shell to expose the developing CAM.

- Sample Application: A sterile carrier (e.g., a filter disc or silicone ring) soaked with the test extract is placed directly onto the CAM. A control group receives the vehicle only.
- Re-incubation: The window is sealed, and the eggs are incubated for another 2-3 days.
- Analysis: The CAM is excised and examined under a microscope. The formation of new blood vessels around the application site is observed and quantified. Anti-angiogenic activity is indicated by a reduction in vessel growth and sprouting compared to the control.

[1]

Conclusion and Future Directions

The extracts of *Phellodendron amurense* possess a robust and diverse pharmacological profile, with well-documented anti-inflammatory, anticancer, and neuroprotective activities. Its therapeutic potential is rooted in the synergistic action of its bioactive constituents, primarily berberine and other alkaloids, which modulate a wide array of critical cellular signaling pathways. The presented data and methodologies underscore the value of this traditional medicine as a source for novel drug leads.

Future research should focus on the clinical validation of these preclinical findings through well-designed, placebo-controlled human trials.[7][26] Further investigation into the pharmacokinetics, bioavailability, and potential drug interactions of the whole extract versus its isolated components is crucial for its development as a standardized, safe, and effective therapeutic agent.[23] Additionally, exploring synergistic combinations with conventional therapies could open new avenues for managing complex multifactorial diseases like cancer and neurodegenerative disorders.[19]

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- To cite this document: BenchChem. [Pharmacological Profile of Phellodendron amurense Extracts: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14756946#pharmacological-profile-of-phellodendron-amurense-extracts]

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